molecular formula C18H21N3O3 B2389602 methyl 4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzoate CAS No. 2319856-26-1

methyl 4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzoate

Cat. No.: B2389602
CAS No.: 2319856-26-1
M. Wt: 327.384
InChI Key: LULIQJASSZSURI-UHFFFAOYSA-N
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Description

methyl 4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzoate is a complex organic compound that features a combination of pyrazole, piperidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

methyl 4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 4-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-11-16(10-19-20)15-4-3-9-21(12-15)17(22)13-5-7-14(8-6-13)18(23)24-2/h5-8,10-11,15H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULIQJASSZSURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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